molecular formula C12H11NS B15099481 8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole CAS No. 63467-37-8

8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole

Cat. No.: B15099481
CAS No.: 63467-37-8
M. Wt: 201.29 g/mol
InChI Key: QEUUFJLLFQIUQH-UHFFFAOYSA-N
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Description

8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole is a heterocyclic compound with a molecular formula of C₁₂H₁₁NS. It is characterized by a fused ring system consisting of a naphthalene ring and a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-1-naphthylamine with sulfur and a suitable oxidizing agent to form the thiazole ring . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-Dihydro-2-methylnaphtho[1,2-d]thiazole is unique due to the presence of the dihydro component, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its potential as a therapeutic agent and its utility in materials science .

Properties

CAS No.

63467-37-8

Molecular Formula

C12H11NS

Molecular Weight

201.29 g/mol

IUPAC Name

2-methyl-8,9-dihydrobenzo[e][1,3]benzothiazole

InChI

InChI=1S/C12H11NS/c1-8-13-12-10-5-3-2-4-9(10)6-7-11(12)14-8/h2,4,6-7H,3,5H2,1H3

InChI Key

QEUUFJLLFQIUQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2CCC=C3

Origin of Product

United States

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